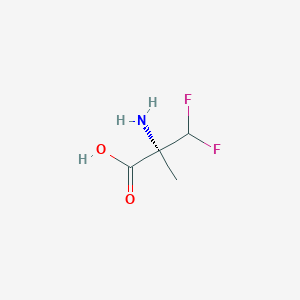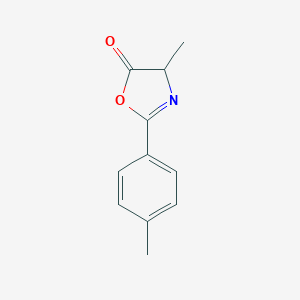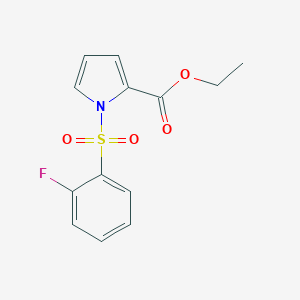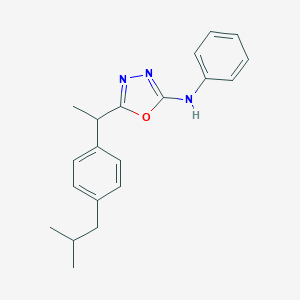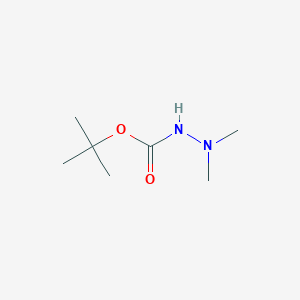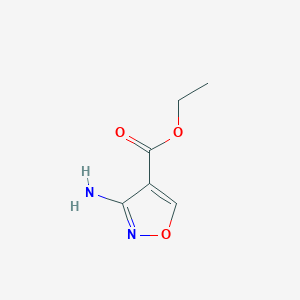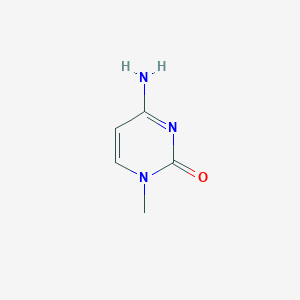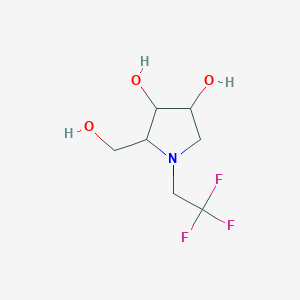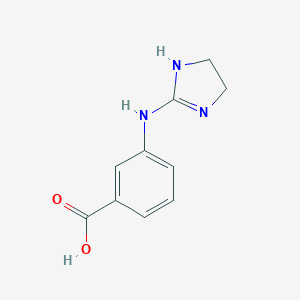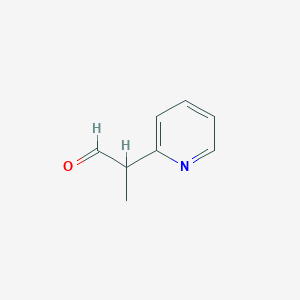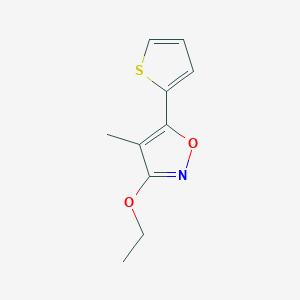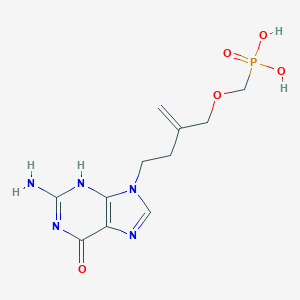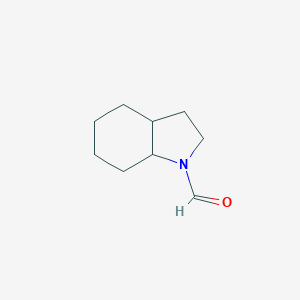
2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde, commonly known as OHICA, is a versatile and important chemical compound used in various scientific research applications. OHICA belongs to the family of indole derivatives, which are known for their diverse biological activities. OHICA has been found to exhibit a range of biochemical and physiological effects, making it a valuable compound for research in various fields.
作用機序
The mechanism of action of OHICA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to the disruption of various biochemical pathways.
生化学的および生理学的効果
OHICA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. OHICA has also been found to exhibit antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, OHICA has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
OHICA has several advantages as a research compound. It is relatively easy to synthesize and has a low toxicity profile. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research involving OHICA. One potential area of research is the development of new therapeutic agents for the treatment of neurodegenerative diseases. Another area of research is the development of new antibacterial and antifungal agents. Additionally, OHICA could be studied further to gain a better understanding of its mechanism of action and potential uses in other fields of research.
合成法
OHICA can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. Another method involves the reduction of the corresponding indole-2-carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.
科学的研究の応用
OHICA has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit antibacterial, antifungal, and antitumor activities. OHICA has also been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
165612-01-1 |
|---|---|
製品名 |
2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde |
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h7-9H,1-6H2 |
InChIキー |
BBZGLBUYCYRWOG-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCN2C=O |
正規SMILES |
C1CCC2C(C1)CCN2C=O |
同義語 |
1H-Indole-1-carboxaldehyde, octahydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



